molecular formula C15H12BrN5O2 B2411405 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide CAS No. 1396863-84-5

2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide

Cat. No.: B2411405
CAS No.: 1396863-84-5
M. Wt: 374.198
InChI Key: XRTGTURYOBMGGD-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a halogenated benzamide derivative featuring a tetrazole ring substituted at the para position of the phenyl group. The bromine atom at the 2-position of the benzamide moiety and the 4-methyl-5-oxo-tetrazole substituent contribute to its unique electronic and steric properties.

Properties

IUPAC Name

2-bromo-N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12BrN5O2/c1-20-15(23)21(19-18-20)11-8-6-10(7-9-11)17-14(22)12-4-2-3-5-13(12)16/h2-9H,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRTGTURYOBMGGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12BrN5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide typically involves multiple steps. One common approach starts with the bromination of a suitable benzamide precursor. The brominated intermediate is then reacted with a tetrazole derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts such as methanesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of various benzamide derivatives, including those similar to 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide. These compounds have been evaluated for their efficacy against a range of bacterial and fungal pathogens.

Case Study: Antimicrobial Evaluation

A study conducted on related benzamide derivatives demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods, showing promising results for compounds with similar structural features to this compound .

CompoundMIC (µg/mL)Target Organism
Compound A1.27Staphylococcus aureus
Compound B2.54Escherichia coli
Compound C2.65Candida albicans

Anticancer Activity

The anticancer properties of tetrazole-containing compounds have been extensively studied, particularly their ability to inhibit the growth of cancer cell lines.

Case Study: Anticancer Screening

In vitro studies on related compounds showed that certain derivatives exhibited significant cytotoxicity against human cancer cell lines such as MCF7 (breast cancer). The Sulforhodamine B (SRB) assay was utilized to assess cell viability, revealing that some derivatives had IC50 values lower than standard chemotherapeutic agents .

CompoundIC50 (µM)Cancer Cell Line
Compound D5.85MCF7
Compound E4.53HCT116

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions between these compounds and their biological targets. Using software like Schrodinger Suite, researchers have modeled the interactions of this compound with key enzymes involved in cancer proliferation and microbial resistance .

Mechanism of Action

The mechanism of action of 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The target compound shares structural motifs with several synthesized derivatives:

Compound Name Structural Features Key Functional Groups Spectroscopic Data (IR/NMR) Stability/Interactions
2-Bromo-N-(4-(4-methyl-5-oxo-tetrazol-1-yl)phenyl)benzamide (Target) Bromobenzamide + tetrazole ring C=O (amide), N–H (tetrazole), Br Expected C=O stretch: ~1660–1680 cm⁻¹; Br presence confirmed via NMR/X-ray Stabilized by H-bonding and electrostatic interactions (inferred)
2-Bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide () Bromobenzamide + pyrazole ring C=O (amide), N–H (pyrazole), Br C=O stretch: ~1663–1682 cm⁻¹; Br confirmed experimentally DFT shows H-bonding and electrostatic stabilization
2-Chloro analog of above () Chlorobenzamide + pyrazole ring C=O (amide), Cl Similar IR to bromo analog; Cl substituent affects electronic properties Comparable stabilization to bromo analog
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-1,2,4-triazole-3-thiones () Triazole + sulfonyl group S=O, C=S, NH C=S stretch: 1247–1255 cm⁻¹; NH stretch: 3278–3414 cm⁻¹; no S–H band (~2500 cm⁻¹) Exists as thione tautomer due to spectral data
4-Bromo-N-(4-oxo-2-phenyl-4H-chromen-6-yl)benzamide () Bromobenzamide + chromenone C=O (chromenone), Br Chromenone C=O stretch: ~1700 cm⁻¹; Br confirmed via MS Chromenone moiety enhances π-π stacking

Key Observations :

  • Heterocyclic Core : The tetrazole ring (target) offers more hydrogen-bonding sites (four nitrogen atoms) than pyrazole () or triazole (), which may improve binding affinity in biological targets .
  • Tautomerism : Unlike the thione-thiol equilibrium in triazoles (), the tetrazole in the target compound likely adopts a single tautomeric form due to its 5-oxo substitution .
Spectroscopic and Computational Insights
  • IR Spectroscopy : The target’s amide C=O stretch (~1660–1680 cm⁻¹) aligns with pyrazole analogs (), but differs from triazoles (), where C=O is absent post-cyclization .
  • DFT Studies : Pyrazole derivatives () exhibit electrostatic stabilization (~30–40 kJ/mol) via H-bonding, suggesting similar behavior in the tetrazole-containing target .
Stability and Reactivity
  • The tetrazole ring’s electron-withdrawing nature may reduce the benzamide’s nucleophilicity compared to sulfonyl-substituted triazoles () .
  • Bromine’s steric bulk (vs. chlorine or fluorine) could hinder rotation around the amide bond, affecting conformational flexibility .

Biological Activity

2-Bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. The structure consists of a benzamide core with a bromine substituent and a tetrazole derivative, which are known to enhance biological activity through various mechanisms.

Chemical Structure

The compound can be represented as follows:

C15H14BrN5O\text{C}_{15}\text{H}_{14}\text{BrN}_5\text{O}

Biological Activity Overview

The biological activities of this compound have been investigated in several studies focusing on its antimicrobial and anticancer properties.

Antimicrobial Activity

Research has shown that compounds containing the tetrazole moiety exhibit promising antimicrobial effects. In one study, derivatives similar to the compound were tested against various bacterial strains and fungi. The results indicated significant inhibition of growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Table 1: Antimicrobial Activity of Related Compounds

CompoundTarget OrganismInhibition Zone (mm)
Compound AS. aureus20
Compound BE. coli15
2-Bromo-N-(...)B. subtilis18

Anticancer Activity

The anticancer potential of this compound was evaluated using the MCF7 breast cancer cell line. The compound demonstrated cytotoxic effects with an IC50 value indicating effective growth inhibition .

Table 2: Anticancer Activity Results

CompoundCell LineIC50 (µM)
2-Bromo-N-(...)MCF725
Reference Drug (Doxorubicin)MCF710

The mechanism by which this compound exerts its biological effects is likely multifaceted. The presence of the bromine atom may enhance lipophilicity, facilitating cell membrane penetration. Additionally, the tetrazole ring can interact with biological targets such as enzymes and receptors, potentially leading to inhibition of critical pathways in microbial and cancer cell proliferation .

Case Studies

Several case studies have explored the efficacy of similar compounds in clinical settings:

  • Antimicrobial Efficacy in Clinical Isolates : A study assessed the effectiveness of tetrazole derivatives against clinical isolates from patients with bacterial infections. The results indicated that compounds similar to 2-bromo-N-(...) showed enhanced activity compared to standard antibiotics .
  • In Vivo Anticancer Studies : In vivo studies using animal models demonstrated that administration of compounds with a similar structure led to reduced tumor sizes and improved survival rates when combined with conventional therapies .

Q & A

Q. What are the key steps and optimized conditions for synthesizing 2-bromo-N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzamide?

The synthesis typically involves:

  • Condensation reactions : Reacting substituted benzoyl chlorides with amino-tetrazole derivatives in anhydrous solvents (e.g., dichloromethane) under reflux conditions .
  • Purification : Column chromatography or recrystallization to isolate the product, with yields optimized by controlling reaction times (e.g., 4–6 hours) and stoichiometric ratios .
  • Critical parameters : Temperature control (60–80°C) and use of bases like triethylamine to neutralize HCl byproducts .

Q. Which analytical techniques are essential for characterizing this compound?

  • Spectroscopy : 1H NMR^1 \text{H NMR} and 13C NMR^{13} \text{C NMR} to confirm substituent positions and purity (e.g., aromatic protons at δ 7.2–8.1 ppm) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to verify purity (>95%) .
  • Thermal analysis : Melting point determination (e.g., 99–102°C) and thermogravimetric analysis (TGA) for stability assessment .

Q. How should researchers handle solubility and stability challenges during experiments?

  • Solubility : Test in polar aprotic solvents (e.g., DMSO, DMF) and aqueous buffers at physiological pH .
  • Storage : Store in airtight containers at –20°C, protected from light and moisture to prevent tetrazole ring degradation .

Advanced Research Questions

Q. What mechanistic insights exist for this compound’s interaction with biological targets?

  • In vitro assays : Use enzyme inhibition studies (e.g., kinase assays) and fluorescence-based binding assays to quantify affinity (e.g., IC50_{50} values) .
  • Molecular docking : Simulate interactions with target proteins (e.g., ATP-binding sites) using software like AutoDock Vina, validated by mutagenesis studies .

Q. How do structural modifications influence biological activity?

  • Structure-activity relationships (SAR) :
  • Bromo substituent : Enhances lipophilicity and target binding via halogen bonding .
  • Tetrazole moiety : Modulates electron-withdrawing effects and metabolic stability .
  • Comparative studies with fluorophenyl or methoxyphenyl analogs reveal activity shifts (e.g., 10-fold differences in IC50_{50}) .

Q. How should researchers resolve contradictions in biological activity data across studies?

  • Methodological cross-validation : Replicate assays under standardized conditions (e.g., fixed ATP concentrations in kinase assays) .
  • Data normalization : Use positive controls (e.g., staurosporine for kinase inhibition) and correct for batch-to-buffer variability .

Q. What environmental impact studies are relevant for this compound?

  • Fate analysis : Assess hydrolysis rates (pH 5–9) and photodegradation in simulated sunlight .
  • Ecotoxicology : Use Daphnia magna or algal growth inhibition tests to determine EC50_{50} values .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepConditionsYield Optimization TipsReference
CondensationReflux in DCM, 6 hours, 70°CUse 1.2 equiv. benzoyl chloride
PurificationSilica gel column (EtOAc/hexane)Gradient elution (20→50% EtOAc)

Q. Table 2. Analytical Data for Structural Confirmation

TechniqueKey ObservationsSignificanceReference
1H NMR^1 \text{H NMR}NH resonance at δ 10.2 ppmConfirms benzamide linkage
IR SpectroscopyC=O stretch at 1650 cm1^{-1}Validates carbonyl group

Q. Table 3. Biological Activity Comparison

Analog StructureIC50_{50} (Target Enzyme)Key SAR InsightReference
4-Fluoro substituent12 nMHalogen bonding enhances potency
Methoxy substituent85 nMReduced steric hindrance

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